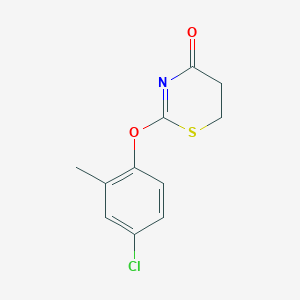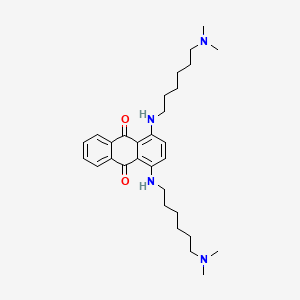
1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the anthraquinone family, which is characterized by a three-ring aromatic structure with two ketone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4-diaminoanthraquinone with 6-(dimethylamino)hexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-60°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or column chromatography. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene compounds .
科学研究应用
1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its anticancer properties, particularly in targeting hypoxic tumor cells.
Industry: Utilized in the development of dyes and pigments for various applications.
作用机制
The mechanism of action of 1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species (ROS) further enhances its cytotoxic effects. Molecular targets include topoisomerase II and hypoxia-inducible factor 1-alpha (HIF-1α) pathways .
相似化合物的比较
Similar Compounds
1,4-Bis((2-(dimethylamino)ethyl)amino)-9,10-anthracenedione: Similar structure but with shorter alkyl chains.
1,4-Bis((2-(diethylamino)ethyl)amino)-9,10-anthracenedione: Contains diethylamino groups instead of dimethylamino groups.
Uniqueness
1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione is unique due to its longer hexyl chains, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds .
属性
CAS 编号 |
129273-40-1 |
|---|---|
分子式 |
C30H44N4O2 |
分子量 |
492.7 g/mol |
IUPAC 名称 |
1,4-bis[6-(dimethylamino)hexylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C30H44N4O2/c1-33(2)21-13-7-5-11-19-31-25-17-18-26(32-20-12-6-8-14-22-34(3)4)28-27(25)29(35)23-15-9-10-16-24(23)30(28)36/h9-10,15-18,31-32H,5-8,11-14,19-22H2,1-4H3 |
InChI 键 |
ZBTAOPZIZWFKHW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCCCCNC1=C2C(=C(C=C1)NCCCCCCN(C)C)C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14294748.png)
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)
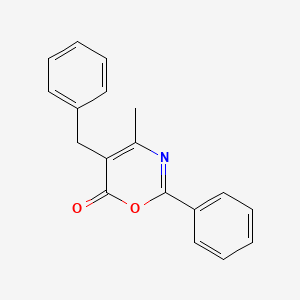
![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)
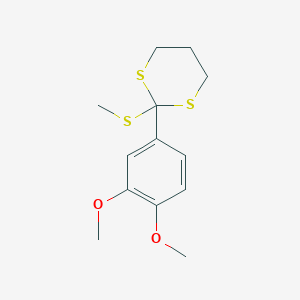
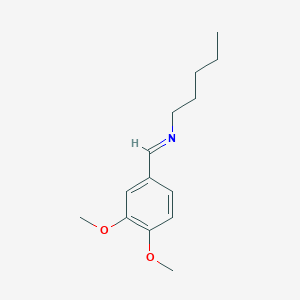
![tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14294786.png)
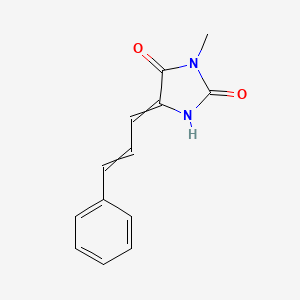

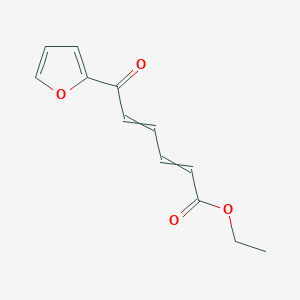
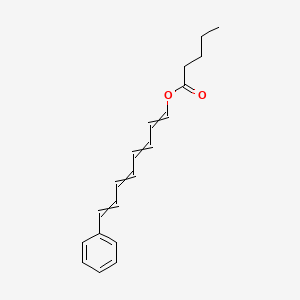
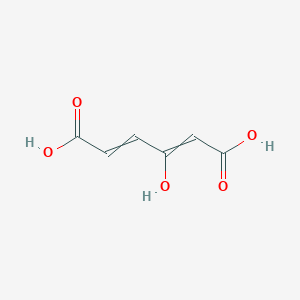
![2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile](/img/structure/B14294821.png)
